molecular formula C22H17BrN4O2 B11698022 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide

Cat. No.: B11698022
M. Wt: 449.3 g/mol
InChI Key: NIICMPUWNHPBRT-ZMOGYAJESA-N
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Description

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with hydrazine to form the hydrazide. This intermediate is further reacted with benzylidene derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-ET-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-CL-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-ME-benzylidene)hydrazide

Uniqueness

What sets 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17BrN4O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17BrN4O2/c1-29-20-11-10-14-6-2-4-8-16(14)21(20)18-12-19(26-25-18)22(28)27-24-13-15-7-3-5-9-17(15)23/h2-13H,1H3,(H,25,26)(H,27,28)/b24-13+

InChI Key

NIICMPUWNHPBRT-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4Br

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4Br

Origin of Product

United States

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